molecular formula C19H16N4O3S B11001177 N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide

Cat. No.: B11001177
M. Wt: 380.4 g/mol
InChI Key: KANBVGHJZVZMMJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring and an imidazolidinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Imidazolidinone Moiety: The imidazolidinone ring is formed by the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole and imidazolidinone intermediates using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or imidazolidinone rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide

InChI

InChI=1S/C19H16N4O3S/c24-16(22-18-20-13-8-4-5-9-15(13)27-18)10-14-17(25)23(19(26)21-14)11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,21,26)(H,20,22,24)

InChI Key

KANBVGHJZVZMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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